8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the CAS Number: 953740-14-2 . It has a molecular weight of 327.58 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrClO4S/c10-6-4-7-8 (15-3-1-2-14-7)5-9 (6)16 (11,12)13/h4-5H,1-3H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Selective Sulfonylation in Synthesis of Purine Cyclonucleosides
Selective sulfonylation of 8-bromoadenosine derivatives using sodium hydride and triisopropyl-benzenesulfonyl chloride in dimethylformamide solution is a novel method for synthesizing purine cyclonucleosides. This process yields 2′- and 3′-monosulfonylated compounds, which are pivotal in the synthesis of 8,2′- and 8,3′-S-cyclonucleosides, highlighting a convenient approach for purine cyclonucleoside synthesis (Ikehara & Kaneko, 1970).
Antimicrobial Activity of Bromo-chloropyrimidin-amine Derivatives
The synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives through nucleophilic substitution reactions with various sulfonyl and acid chlorides demonstrates significant antimicrobial activity against pathogenic bacteria and fungal strains. This research showcases the potential of such derivatives in combating microbial infections (Ranganatha et al., 2018).
Annulation Agent for Heterocyclic Compounds
The use of bromoethylsulfonium salt as an annulation agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines, through a simple procedure that involves the generation of a vinyl sulfonium salt. This method opens new pathways for synthesizing heterocyclic compounds with potential pharmaceutical applications (Yar, McGarrigle, & Aggarwal, 2009).
Synthesis of Isoxazole and Imidazo Derivatives
The synthesis of isoxazole, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and 1,2,4-benzotriazine derivatives from benzofuroylhydroxamoyl chloride, derived from bromo ketone via nitrosation, illustrates the compound's utility in generating diverse heterocyclic structures with potential for various biological activities (Abdelhamid, Negm, & Abdeen, 1989).
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPFYGYAIAKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.